molecular formula C6H9NOS B13252058 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol

Cat. No.: B13252058
M. Wt: 143.21 g/mol
InChI Key: QFTOBPBLYYVPOP-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a hydroxyl group attached to an ethyl chain, which is connected to the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-3-methylthiazole with ethylene glycol in the presence of a base, followed by reduction with sodium borohydride . Another method includes the condensation of α-chloroacetaldehyde with thioacetamide, followed by cyclization and reduction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s hydroxyl group allows it to form hydrogen bonds with enzymes and proteins, potentially disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1,2-thiazol-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

2-(3-methyl-1,2-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H9NOS/c1-5-4-6(2-3-8)9-7-5/h4,8H,2-3H2,1H3

InChI Key

QFTOBPBLYYVPOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)CCO

Origin of Product

United States

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